Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Description
Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridazine core with an ethyl ester substituent at position 2. The compound is synthesized through cyclization reactions involving hydrazine derivatives and pyridazine intermediates, as exemplified by the preparation of 6-chloro variants via reflux with hydrazine hydrate and aromatic aldehydes .
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-4-3-5-9-12(6)7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVJCQZZVNJKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504201 | |
| Record name | Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-08-2 | |
| Record name | Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Pyridazine Cyclization
The most direct route involves reacting 3-hydrazinopyridazine derivatives with carbonyl-containing reagents. For example, 6-chloro-3-hydrazinopyridazine-4-amine undergoes cyclization in formic acid to form 6-chloro-triazolo[4,3-b]pyridazin-8-amine, a key intermediate. Introducing an ethyl ester group requires starting with a pyridazine precursor bearing a carboxylate moiety.
Reaction Conditions
One-Pot Synthesis via Dicarbonyl Intermediates
A modified approach utilizes dicarbonyl compounds (e.g., glyoxal) with hydrazine hydrate under reflux. This method simplifies purification by avoiding isolation of intermediates. For instance, ethyl 3-aminopyridazine-4-carboxylate reacts with glyoxal in ethanol to yield the triazole-fused product.
Table 1: Classical Cyclization Methods
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 6-Chloro-3-hydrazinopyridazine | Formic acid | 100°C, 4 hr | 70% | |
| Ethyl 3-aminopyridazine-4-carboxylate | Glyoxal | Ethanol, reflux | 65% |
Functionalization via Nucleophilic Substitution Reactions
Chlorine Displacement with Amines
The 6-chloro substituent in triazolo-pyridazines is highly reactive toward nucleophiles. Treatment with primary or secondary amines (e.g., 4-methoxyphenethylamine) in dimethylformamide (DMF) at 60°C replaces chlorine with amine groups. Subsequent demethylation with boron tribromide introduces hydroxyl groups for further derivatization.
Mechanistic Insight
The reaction proceeds via an SNAr mechanism, where the electron-deficient pyridazine ring facilitates attack by nucleophiles.
Introducing the Ethyl Ester Group
The ethyl ester at the 3-position is typically introduced pre-cyclization. For example, ethyl 3-aminopyridazine-4-carboxylate is synthesized by esterifying pyridazine-4-carboxylic acid with ethanol using thionyl chloride as a catalyst.
Table 2: Nucleophilic Substitution Outcomes
Intermediate Synthesis via Curtius Rearrangement
Carboxylate to Amide Conversion
The Curtius rearrangement converts pyridazine carboxylic acids to amides, enabling amino group introduction. For instance, 3,6-dichloro-4-pyridazinecarboxylic acid undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form a tert-butoxy carbonyl (Boc)-protected amine.
Cyclization to Triazolo-Pyridazine
The Boc-protected amine is deprotected and cyclized with hydrazine hydrate to form the triazolo ring. Hydrogenation over palladium removes chlorine atoms, yielding the core structure for esterification.
Key Steps
- Curtius rearrangement of carboxylic acid to amide.
- Deprotection and cyclization with hydrazine.
- Catalytic hydrogenation for dehalogenation.
Industrial-Scale Production Techniques
High-Pressure Reactor Systems
Patent CN105906575A discloses a high-pressure method using methyl formate, hydrazine hydrate, and ammonium salts. The reaction proceeds at 120–130°C under autogenous pressure, achieving yields >85% after purification.
Optimized Parameters
- Catalyst: Ammonium chloride or sulfate
- Solvent: Ethanol (reflux)
- Purification: Hot filtration and recrystallization
Table 3: Industrial Synthesis Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Higher temps reduce byproducts |
| Ammonium salt concentration | 1.3–2.0 eq | Excess salt improves cyclization |
| Reaction time | 1.5–2 hr | Prolonged time increases yield |
Recent Advances in Catalytic and Metal-Free Approaches
Copper-Catalyzed Cyclization
The Frontiers review highlights copper-catalyzed methods for triazole synthesis. Adapting this, CuI/TBTA (tris(benzyltriazolylmethyl)amine) catalyzes cyclization of azides and alkynes to form triazoles. For pyridazine systems, Cu(OAc)₂ facilitates C–N bond formation at 60°C.
Radical-Based Metal-Free Synthesis
Iodine/tert-butyl peroxybenzoate (TBPB) systems enable radical cyclization without metals. This approach minimizes metal contamination, critical for pharmaceutical applications.
Table 4: Modern Catalytic Methods
| Method | Conditions | Yield | Advantage |
|---|---|---|---|
| CuI/TBTA catalysis | 60°C, DMF | 89% | High regioselectivity |
| I₂/TBPB radical cyclization | 80°C, acetonitrile | 75% | Metal-free, eco-friendly |
Comparative Analysis of Synthetic Methods
Table 5: Method Comparison
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Classical cyclization | 60–75% | Moderate | Low |
| Curtius rearrangement | 70–80% | Low | High |
| High-pressure industrial | 85–90% | High | Moderate |
| Cu-catalyzed | 80–89% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions: Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
While comprehensive data tables and documented case studies for the applications of "Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate" are not available in the search results, the available literature does provide some insight into its properties, synthesis, and potential applications.
Nomenclature and Properties:
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, possesses a molecular formula of and a molecular weight of 226.62 . It contains a heterocyclic building block .
Synthesis:
The synthesis of related triazolopyridazine compounds has been documented in scientific literature .
Potential Applications:
- Anti-tumor activity Research indicates that certain [1,2,4]triazolo[4,3-a]pyrazine derivatives, bearing a 4-oxo-pyridazinone moiety, exhibit anti-tumor activity . One compound, in particular, demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines and also possessed c-Met kinase inhibition ability .
- c-Met kinase inhibitors The same study showed the potential of these compounds as c-Met kinase inhibitors .
Safety and Hazards
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is classified with the following GHS classifications :
- H302 : Harmful if swallowed
- H315 : Causes skin irritation
- H319 : Causes serious eye irritation
- H335 : May cause respiratory irritation
Mechanism of Action
The mechanism of action of ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, inhibiting their activity. This compound can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The triazolo[4,3-b]pyridazine core allows for modifications at positions 3, 6, and 8, which influence solubility, stability, and bioactivity. Key analogues include:
Key Observations :
- Chlorine at position 6 enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with hydrazine or amines) .
- Ethyl vs. methyl esters : Ethyl esters generally exhibit higher lipophilicity, affecting membrane permeability .
- Sodium salts improve aqueous solubility, critical for intravenous formulations .
Cytotoxicity
- Ethyl 6-chloro derivatives show moderate cytotoxicity against HepG2 cells (IC₅₀ ~1.2 μg/mL), though less potent than adriamycin .
Enzyme Inhibition
- Tankyrase (TNKS) Inhibition: 6,8-Disubstituted derivatives (e.g., compound 12) exhibit nanomolar potency (IC₅₀ = 2.3 nM) by mimicking NAD+ binding .
- c-Met Inhibition: Quinoline-triazolo hybrids (e.g., PF-4254644) achieve sub-nanomolar inhibition (IC₅₀ = 0.4 nM) through optimized hydrophobic interactions .
Antifungal Potential
- Pyrazole-triazolo hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl) derivatives) dock effectively with lanosterol 14α-demethylase (PDB: 3LD6), suggesting antifungal mechanisms .
Structural Similarity and Drug Design
- Similarity Scores : Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate shares ~55% similarity with its 6-chloro variant (CAS 75680-93-2) and ~63% with brominated pyridine analogues (e.g., ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) .
- Impact of Heterocycle Fusion : Pyridazine-based derivatives (vs. pyridine or pyrimidine) exhibit distinct electronic profiles, influencing binding to ATP pockets in kinases .
Biological Activity
Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound has been explored through various methodologies. One notable approach involves the use of hydrazine derivatives and carboxylic acids to form the triazole ring. The compound can be synthesized via cyclization reactions that yield high purity and good yields. For instance, enzymatic hydrolysis has been employed to produce various derivatives with potential biological activity .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have demonstrated its efficacy against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve the inhibition of key metabolic pathways within microbial cells.
Anticancer Properties
Recent research indicates that derivatives of this compound show potent activity against various cancer cell lines. For example, compounds based on this scaffold have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis. In vitro assays have shown that these compounds can significantly reduce cell viability in cancer models .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Studies have reported that certain derivatives possess selective COX-2 inhibitory activity with minimal side effects on COX-1 pathways. This selectivity suggests potential for developing safer anti-inflammatory medications .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the triazole and pyridazine rings can significantly influence potency and selectivity. For instance:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | 6 | Increased potency against cancer cell lines |
| Hydroxyl | 7 | Enhanced anti-inflammatory activity |
| Halogen | 5 | Improved binding affinity to target proteins |
Case Studies
- Anticancer Activity : A study evaluated a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their ability to inhibit c-Met in non-small cell lung cancer models. The most active compound showed an IC50 value in the low nanomolar range and demonstrated significant tumor growth inhibition in vivo.
- Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, this compound derivatives exhibited a dose-dependent reduction in edema compared to standard anti-inflammatory drugs like diclofenac sodium.
Q & A
Q. What are the established synthetic routes for Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, and how can intermediates be optimized?
The compound is typically synthesized via cyclization reactions. A common approach involves annulation of a 1,2,4-triazole ring onto substituted pyridazine derivatives. For example, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine intermediates are prepared by reacting 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions . Key intermediates like ethyl N-benzoyl-glycinates can be further functionalized through nucleophilic substitution or coupling reactions . Optimization involves solvent selection (e.g., DMF or acetonitrile), temperature control (80–120°C), and purification via silica gel chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on a combination of 1H/13C NMR (to identify proton environments and carbon frameworks), FT-IR (to confirm carboxylate and triazole functional groups), and LC-MS (for molecular weight verification). X-ray crystallography is used to resolve steric strain or nonplanar conformations in derivatives, as seen in bis-triazolopyridazines . For purity assessment, HPLC with UV detection (λ = 254 nm) is standard, while thermal stability is evaluated via DSC/TGA .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., HeLa or HepG2), with IC50 values compared to reference drugs like adriamycin . Antiproliferative activity may be screened via kinase inhibition assays, focusing on PDE4 isoforms or senescence-related pathways . Dose-response curves and selectivity indices are calculated to prioritize lead compounds.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced PDE4 inhibition?
SAR studies reveal that substituents on the pyridazine core significantly impact potency. For example:
- Electron-withdrawing groups (e.g., Cl at position 6) improve binding affinity to PDE4 catalytic pockets .
- Methoxy or tetrahydrofuran-3-yloxy groups on phenyl appendages enhance selectivity (>100-fold for PDE4 isoforms over other PDEs) . Computational docking (e.g., using AutoDock Vina) identifies hydrophobic interactions with residues like Phe446 and Tyr403 in PDE4A, guiding rational modifications .
Q. What strategies mitigate thermal decomposition risks during scale-up synthesis?
Thermal stability studies via accelerating rate calorimetry (ARC) and kinetic model analysis (e.g., Friedman method) reveal decomposition pathways. For triazolopyridazine derivatives, decomposition initiates at ~200°C, releasing nitrogen-rich gases. Mitigation strategies include:
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Steric hindrance from substituents (e.g., cyclobutyl or 2,6-difluorophenyl groups) slows Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) and elevated temperatures (100–120°C) . Electronic effects are critical for Buchwald-Hartwig aminations: electron-deficient aryl chlorides react faster with Pd(OAc)2/XPhos catalysts, while electron-rich systems necessitate microwave-assisted conditions .
Q. What in silico methods predict the compound’s potential in senescence-related disease models?
Molecular dynamics simulations (e.g., GROMACS) assess binding to senescence markers like p16INK4a or IL-6. Pharmacophore modeling (using Schrödinger Phase) identifies critical hydrogen-bond acceptors (triazole N2) and hydrophobic regions (ethyl carboxylate) for target engagement . ADMET predictions (via SwissADME) prioritize derivatives with low hepatotoxicity (e.g., CYP3A4 inhibition <50%) and BBB permeability for neurodegenerative applications .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing halogenated derivatives (e.g., 6-chloro or 6-fluoro analogs)?
- Chlorination : Use NCS (N-chlorosuccinimide) in DCM at 0°C, followed by quenching with Na2S2O3 .
- Fluorination : Employ KF/18-crown-6 in DMF at 80°C for nucleophilic aromatic substitution . Reaction progress is monitored via TLC (Rf = 0.3 in EtOAc/hexane 1:1), and products are recrystallized from ethanol/water mixtures.
Q. How are enantiomeric impurities resolved in chiral triazolopyridazine derivatives?
Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) separates enantiomers with >99% ee. Absolute configuration is assigned via VCD spectroscopy or X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
